molecular formula C4H9NS B14597052 Methyl (1E)-N-methylethanimidothioate CAS No. 59073-00-6

Methyl (1E)-N-methylethanimidothioate

Cat. No.: B14597052
CAS No.: 59073-00-6
M. Wt: 103.19 g/mol
InChI Key: NLITYCNQKFOKBI-UHFFFAOYSA-N
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Description

Methyl (1E)-N-methylethanimidothioate, commonly known as Methomyl (CAS 16752-77-5), is a carbamate insecticide with systemic and contact activity. Its IUPAC name is S-methyl (EZ)-N-(methylcarbamoyloxy)thioacetimidate, and it is marketed under trade names such as Lannate®. Methomyl acts as an acetylcholinesterase inhibitor, disrupting nervous system function in insects. It is widely used in agriculture to control pests in crops like vegetables, fruits, and cotton . Key identifiers include PubChem CID 4109, ChEMBL3085419, and KEGG C11196, reflecting its inclusion in major chemical databases .

Properties

CAS No.

59073-00-6

Molecular Formula

C4H9NS

Molecular Weight

103.19 g/mol

IUPAC Name

methyl N-methylethanimidothioate

InChI

InChI=1S/C4H9NS/c1-4(5-2)6-3/h1-3H3

InChI Key

NLITYCNQKFOKBI-UHFFFAOYSA-N

Canonical SMILES

CC(=NC)SC

Origin of Product

United States

Preparation Methods

The synthesis of methyl N-methylthioacetimidate involves several steps. Initially, acetaldehyde reacts with hydroxylamine sulfate in an alkaline solution to produce acetaldoxime. This intermediate is then chlorinated to form chloroacetaldoxime. The final step involves the reaction of chloroacetaldoxime with methyl mercaptan in the presence of sodium hydroxide, resulting in the formation of methyl thialdoxime .

Chemical Reactions Analysis

Methyl N-methylthioacetimidate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield thioethers .

Mechanism of Action

The primary mechanism of action of methyl N-methylthioacetimidate involves the inhibition of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, methyl N-methylthioacetimidate causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, muscle overstimulation, and eventual paralysis of the pest . This mechanism is similar to that of other carbamate insecticides.

Comparison with Similar Compounds

Methyl (1Z)-N-[2-(4-phenoxyphenoxy)ethoxy]ethanimidothioate

This compound () shares the ethanimidothioate backbone with Methomyl but differs in its substituent group. The phenoxyphenoxyethoxy moiety increases molecular weight and lipophilicity, likely enhancing environmental persistence and altering bioavailability.

N-Nitrosodimethylamine (NDMA)

NDMA (CAS 62-75-9; ) is a nitrosamine with the formula (CH₃)₂NNO. Unlike Methomyl, NDMA is a potent carcinogen and mutagen, classified under UN 1230 (methanol mixtures) due to its handling hazards. While Methomyl targets acetylcholinesterase, NDMA induces DNA alkylation, causing hepatic and respiratory tumors. NDMA’s regulatory status in China includes strict controls under the List of Hazardous Chemicals and Regulations on the Safety Management of Hazardous Chemicals .

N,N-Dimethyltryptamine (DMT)

Its primary action is agonism of serotonin receptors, contrasting sharply with Methomyl’s enzymatic inhibition. DMT is regulated as a controlled substance in many jurisdictions, whereas Methomyl is managed under agricultural chemical regulations .

Toxicity and Regulatory Profiles

Compound Toxicity Profile Regulatory Status (Examples) Key Applications
Methomyl Acute oral LD₅₀ (rats): 17–24 mg/kg; ChE inhibitor Listed in China’s Hazardous Chemicals Directory; restricted in EU Insecticide
NDMA Carcinogenic (IARC Group 2A); LD₅₀ (rats): 37 mg/kg UN 1230; regulated under NICNAS (Australia) Industrial byproduct
DMT Psychoactive; LD₅₀ (mice): ~30 mg/kg Controlled substance (e.g., US DEA Schedule I) Research/entheogen
Phenoxyphenoxyethoxy analog Data limited; predicted high logP Not widely regulated (under development?) Potential herbicide

Notes:

  • Methomyl’s high toxicity necessitates respiratory protection during handling .
  • NDMA’s presence in methanol solutions requires stringent solvent disposal protocols .

Physicochemical Properties

Property Methomyl NDMA DMT Phenoxyphenoxyethoxy Analog
Molecular Weight ~162.2 g/mol 74.08 g/mol 188.27 g/mol ~350 g/mol (estimated)
Solubility Miscible in methanol 1000 µg/mL in methanol 1 mg/mL in methanol Low (lipophilic)
Stability Hydrolyzes in alkaline conditions Light-sensitive Stable in anhydrous forms Likely stable

Sources : Methomyl’s solubility and stability inferred from carbamate class behavior ; NDMA data from ; DMT solubility from .

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